Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose

Description

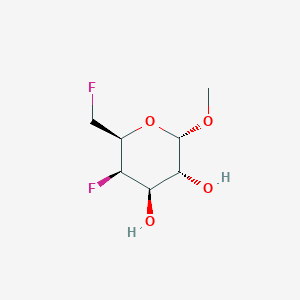

Methyl-4,6-dideoxy-4,6-difluoro-α-D-galactopyranose is a fluorinated carbohydrate derivative characterized by the replacement of hydroxyl groups at positions C-4 and C-6 with fluorine atoms. This modification imparts unique physicochemical properties, including enhanced metabolic stability and altered electronic interactions due to fluorine’s high electronegativity and small atomic radius. Such fluorinated sugars are of interest in medicinal chemistry and glycobiology for applications in enzyme inhibition, receptor binding studies, and oligonucleotide synthesis .

Properties

Molecular Formula |

C7H12F2O4 |

|---|---|

Molecular Weight |

198.16 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)-2-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C7H12F2O4/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,10-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |

InChI Key |

YPXFQOKNBHJLDB-PZRMXXKTSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CF)F)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CF)F)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose typically involves the selective fluorination of D-galactopyranose derivativesThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of safe and efficient fluorination techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiol derivatives, while oxidation and reduction reactions would produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-4,6-dichloro-4,6-dideoxy-α-D-galactopyranoside

- Structural Differences : Chlorine atoms replace hydroxyl groups at C-4 and C-6, contrasting with fluorine in the target compound. Chlorine’s larger size and lower electronegativity reduce steric hindrance compared to fluorine but decrease electronic effects .

- Biological Activity: Acts as a potent sucrose taste receptor antagonist in gerbils, requiring axial orientation of the methyl group at C-1 and dual chlorine substitution for efficacy . The β-anomer of the dichloro derivative is less active, highlighting stereochemical specificity in receptor binding .

- Applications : Used to study taste transduction mechanisms and sweetener-receptor interactions .

Methyl-4,6-O-benzylidene-α-D-galactopyranoside

- Structural Differences: A benzylidene acetal protects C-4 and C-6 hydroxyls, unlike the deoxy-fluoro substitutions. This protection enhances solubility in organic solvents and stabilizes the pyranose ring .

- Applications : Intermediate in glycosylation reactions and synthesis of crown ethers for asymmetric catalysis (e.g., phase-transfer catalysts inducing >90% enantiomeric excess) .

4-Amino-4,6-dideoxy-α-D-glucopyranose

- Structural Differences: An amino group replaces the hydroxyl at C-4, and C-6 is deoxygenated.

- Biological Relevance: Serves as a precursor for antibiotics and immunomodulators, leveraging amino-carbohydrate interactions with bacterial enzymes .

2,3-di-O-acetyl-4,6-dideoxy-4,6-difluoro-β-D-galactopyranose

- Structural Differences: Fluorine atoms at C-4/C-6 with acetyl groups at C-2/C-3. The β-configuration and acetyl protection alter solubility and reactivity compared to the α-anomer .

- Applications : Phosphoramidite derivative used in oligonucleotide synthesis to study carbohydrate-DNA stacking interactions, suggesting roles in nucleic acid probes .

Comparative Analysis: Structural and Functional Trends

Table 2: Stereochemical and Electronic Influences

| Compound | Anomer | Key Interactions | Metabolic Stability |

|---|---|---|---|

| Methyl-4,6-dideoxy-4,6-difluoro-α-D-galactopyranose | α | Fluorine-induced dipole interactions | High |

| Methyl-4,6-dichloro-α-D-galactopyranoside | α | Steric bulk from Cl | Moderate |

| 2,3-di-O-acetyl-4,6-dideoxy-4,6-difluoro-β-D-galactopyranose | β | Acetyl-DNA stacking | Moderate |

Biological Activity

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a fluorinated derivative of galactopyranose. The introduction of fluorine atoms at the 4 and 6 positions enhances its stability and lipophilicity, which can influence its biological interactions. The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies indicate that fluorinated sugars, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains by interfering with glycosylation processes essential for bacterial cell wall synthesis. For instance:

- Mechanism of Action : The presence of fluorine atoms alters the electronic properties of the sugar, enhancing its ability to act as a glycosylation inhibitor. This can disrupt the normal function of glycosyltransferases involved in cell wall biosynthesis .

Antitumor Activity

The potential antitumor effects of this compound have also been explored. Research has indicated that fluorinated sugars can induce apoptosis in cancer cells through various pathways:

- Case Study : In vitro studies demonstrated that treatment with this compound led to reduced viability in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key metabolic pathways that cancer cells rely on for proliferation .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

- Glycosidase Inhibition : Studies have shown that this compound can inhibit alpha-glycosidase enzymes, which are crucial for carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes by slowing down carbohydrate absorption .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its modified structure:

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed in vivo |

| Distribution | High tissue affinity |

| Metabolism | Primarily hepatic |

| Excretion | Renal clearance |

Safety assessments indicate that while the compound exhibits promising biological activity, further studies are needed to fully understand its toxicity and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.